molecular formula C14H11Cl2NO B2644014 4-chloro-2-{(E)-[(3-chloro-4-methylphenyl)imino]methyl}phenol CAS No. 1993626-49-5

4-chloro-2-{(E)-[(3-chloro-4-methylphenyl)imino]methyl}phenol

Cat. No. B2644014
CAS RN: 1993626-49-5
M. Wt: 280.15
InChI Key: TVCUWWNICJYWEI-CAOOACKPSA-N
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Description

“4-chloro-2-{(E)-[(3-chloro-4-methylphenyl)imino]methyl}phenol” is a Schiff base ligand . It is derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline . The molecular formula is C14H11Cl2NO .


Synthesis Analysis

The Schiff base ligand was synthesized in a methanolic medium . The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature .


Molecular Structure Analysis

The Schiff base ligand, 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol (C13H9ClFNO), was characterized using elemental analysis, FT-IR, UV-Vis, and NMR spectral data, molar conductance measurements, and melting points . The metal complexes formed had the general formulae [M(L)2(H2O)2], where L = Schiff base ligand (C13H9ClFNO) and M = Mn, Co, Ni, Cu, and Zn .


Chemical Reactions Analysis

The Schiff base ligand and its metal (II) complexes were tested in vitro to evaluate their bactericidal activity against Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) and Gram-positive bacteria (Bacillus subtilis and Staphylococcus typhi) using the disc diffusion method .


Physical And Chemical Properties Analysis

The Schiff base ligand has a brown color and a melting point greater than 350°C . Its molar conductance is 16 Ohm^-1 cm^2 mol^-1 .

Scientific Research Applications

Solvatochromism and Spectroscopic Applications

  • 4-[[(4-nitrophenyl)methylene]imino]phenols exhibit solvatochromic behavior, which is useful in investigating binary solvent mixtures and understanding solvent-solvent and solute-solvent interactions. This is significant for applications in solvatochromic switches and probes for solvent analysis (Nandi et al., 2012).

Structural and Thermal Analyses

  • Copper(II) and oxido-vanadium(IV) complexes of similar compounds have been synthesized and characterized. These compounds exhibit distinct geometries and are significant for understanding metal-ligand interactions and thermal behavior (Takjoo et al., 2013).

Biological Activity

  • Novel 4-Chloro-2-[(1-phenyl-1H-tetrazol-5-ylimino)-methyl] phenol and its metal complexes have been studied for their biological activity. This includes antimicrobial properties and interactions with DNA, indicating potential applications in medicine and biochemistry (Palreddy et al., 2015).

DNA Interaction Studies

  • 4-Aminophenol derivatives, including 4-chloro-2-(((4-hydroxyphenyl)imino)methyl)phenol, have been synthesized and analyzed for their interaction with human DNA. These studies are crucial for understanding the potential of these compounds as anticancer agents (Rafique et al., 2022).

Magnetic Properties and Luminescence

  • Lanthanide complexes utilizing similar compounds have been explored for their magnetic properties and near-infrared luminescence. This is relevant for applications in magnetic materials and optoelectronics (Wu et al., 2019).

Mechanism of Action

The antibacterial evaluation results revealed that the metal (II) complexes exhibited higher antibacterial activity than the free Schiff base ligand . This suggests that the Schiff base ligand and its metal (II) complexes may have potential applications in the treatment of bacterial infections.

Future Directions

The Schiff base ligand and its metal (II) complexes have shown promising antibacterial activities . Therefore, future research could focus on exploring their potential applications in the treatment of bacterial infections and other diseases. Further studies could also investigate the synthesis of other Schiff base ligands and their metal complexes, and evaluate their biological activities.

properties

IUPAC Name

4-chloro-2-[(3-chloro-4-methylphenyl)iminomethyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO/c1-9-2-4-12(7-13(9)16)17-8-10-6-11(15)3-5-14(10)18/h2-8,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVCUWWNICJYWEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N=CC2=C(C=CC(=C2)Cl)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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